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molecular formula C6H12O3 B2838775 3-Methoxypropyl acetate CAS No. 41448-83-3; 84540-57-8

3-Methoxypropyl acetate

Cat. No. B2838775
M. Wt: 132.159
InChI Key: CCTFMNIEFHGTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05688858

Procedure details

In the manner comparable with Example 1 3.54 g vinyl toluene, 5.69 g isobornyl methacrylate, 9.20 g 2-ethyl hexyl methacrylate, 7.15 g hydroxy ethyl methacrylate, and 1.28 g ditertiary butylperoxide dissolved in 11.94 g xylene and 5.97 g methoxypropyl acetate were polymerized.
[Compound]
Name
Example 1
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.69 g
Type
reactant
Reaction Step Three
[Compound]
Name
2-ethyl hexyl methacrylate
Quantity
9.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
hydroxy ethyl methacrylate
Quantity
7.15 g
Type
reactant
Reaction Step Five
Quantity
1.28 g
Type
reactant
Reaction Step Six
Quantity
11.94 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(C1C=CC=CC=1C)=C.C[C:11]([C:13]([O:15][CH:16]1[C@@]2(C)C(C)(C)[C@H:18](CC2)[CH2:17]1)=[O:14])=C.[C:26]([O:30]OC(C)(C)C)(C)(C)C>C1(C)C(C)=CC=CC=1>[C:13]([O:15][CH2:16][CH2:17][CH2:18][O:30][CH3:26])(=[O:14])[CH3:11]

Inputs

Step One
Name
Example 1
Quantity
3.54 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C
Step Three
Name
Quantity
5.69 g
Type
reactant
Smiles
CC(=C)C(=O)OC1C[C@H]2CC[C@@]1(C2(C)C)C
Step Four
Name
2-ethyl hexyl methacrylate
Quantity
9.2 g
Type
reactant
Smiles
Step Five
Name
hydroxy ethyl methacrylate
Quantity
7.15 g
Type
reactant
Smiles
Step Six
Name
Quantity
1.28 g
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Step Seven
Name
Quantity
11.94 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 5.97 g
YIELD: CALCULATEDPERCENTYIELD 516.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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